2-Thiophen-2-yl-quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-thiophen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZHUFHFHQWQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347351 | |
| Record name | 2-Thiophen-2-yl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31792-47-9 | |
| Record name | 2-Thiophen-2-yl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Gould-Jacobs Cyclization
Key steps include:
-
Formation of the β-keto ester intermediate : Reacting 2-aminothiophene-substituted aniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–150°C.
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Cyclization : Intramolecular attack of the amine on the ketone, followed by dehydration.
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Hydrolysis : Basic or acidic hydrolysis of the ester group at position 4 to yield the carboxylic acid.
Experimental data from analogous syntheses suggest yields of 50–70% for similar quinoline-4-carboxylic acids. However, regioselectivity challenges may arise due to competing pathways, necessitating precise temperature control.
Functionalization at the 2-Position: Thiophene Incorporation
Introducing the thiophene moiety at position 2 requires careful design. Two primary approaches are documented:
Direct Cyclization with Thiophene-Containing Anilines
Using 2-(thiophen-2-yl)aniline as a starting material ensures direct incorporation of the thiophene group during cyclization. This method avoids post-cyclization functionalization but requires access to specialized aniline precursors.
Cross-Coupling Post-Cyclization
For preformed quinoline cores, Suzuki-Miyaura coupling can introduce the thiophene group. For instance, a brominated quinoline-4-carboxylic acid derivative reacts with thiophen-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This method offers modularity but involves multiple steps and potential functional group incompatibility with the carboxylic acid.
Carboxylic Acid Formation and Activation
The 4-carboxylic acid group is critical for further derivatization, such as amide coupling in drug discovery.
Hydrolysis of Esters or Nitriles
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Ester Hydrolysis : The ethyl ester intermediate (from Gould-Jacobs cyclization) undergoes hydrolysis using NaOH (2M, reflux, 6h) or HCl (6M, 80°C, 4h). Yields exceed 85% with minimal byproducts.
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Nitrile Hydrolysis : If a nitrile group is present at position 4, treatment with H₂O₂ in acetic acid or strong acids (H₂SO₄) converts it to the carboxylic acid.
Direct Carboxylation
Electrophilic carboxylation using CO₂ under transition metal catalysis (e.g., Cu or Pd) is an emerging method but remains less explored for this specific substrate.
Optimization of Reaction Conditions
Solvent and Temperature
Catalysts and Reagents
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HATU/Oxyma : Employed for activating the carboxylic acid in downstream amidation.
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DIEA : A bulky base used to scavenge protons during coupling reactions, improving yields by minimizing side reactions.
Purification and Characterization
Chromatographic Methods
Analytical Data
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¹H NMR : Key peaks include aromatic protons from the quinoline (δ 8.1–8.9 ppm) and thiophene (δ 7.2–7.5 ppm).
Applications in Drug Discovery
2-(Thiophen-2-yl)quinoline-4-carboxylic acid serves as a key intermediate in NK-3 antagonists, exemplified by its conversion to amide derivatives via HATU/DIEA-mediated coupling . These derivatives show promise in treating psychiatric disorders, underscoring the importance of scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-2-yl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Thiophen-2-yl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Thiophen-2-yl-quinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The compound’s ability to intercalate with DNA also contributes to its antimicrobial properties .
Comparison with Similar Compounds
Antibacterial Activity
- 2-Phenyl Derivatives: Compounds like 5a4 and 5a7 (2-phenyl-quinoline-4-carboxylic acid derivatives) exhibited MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli, attributed to hydrogen bonding via the carboxylic acid group and phenyl ring interactions .
- Thiophene vs. However, direct antibacterial data for the thiophene variant remains underexplored .
Physicochemical Properties
- Electron Effects: The nitro group in 6-nitro-2-(thiophen-2-yl)quinoline-4-carboxylic acid (C14H8N2O4S) increases electrophilicity, which may improve interactions with bacterial enzymes .
Therapeutic Potential
- Antioxidant Activity: Thiophene-containing analogs, such as (2-methylquinoline-4-ylthio)carboxylic acids, demonstrate radical scavenging capabilities, suggesting that the thiophene ring in this compound could contribute to similar activity .
- Anti-Inflammatory Legacy: Cinchophen (2-phenyl derivative) was historically used for gout treatment, highlighting the scaffold’s versatility. Thiophene substitution may offer novel mechanisms by modulating cyclooxygenase or cytokine pathways .
Biological Activity
2-Thiophen-2-yl-quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound consists of a quinoline core substituted with a thiophene ring and a carboxylic acid group, which contributes to its reactivity and biological interactions. The compound's unique features allow it to engage with various biological targets, enhancing its potential as a therapeutic agent.
Research indicates that this compound interacts with multiple biological pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as DNA-gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells.
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been developed as HDAC inhibitors, which play a role in cancer therapy by altering gene expression related to cell cycle regulation and apoptosis. The selectivity of these compounds for specific HDAC isoforms can enhance their therapeutic efficacy .
- Antimicrobial Activity : Derivatives of quinoline-4-carboxylic acid have demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt cellular processes in microbial organisms .
Biochemical Interactions
The biological activity of this compound is linked to its interactions with proteins and nucleic acids:
- Cellular Effects : The compound has been observed to induce apoptosis in carcinoma cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the activation of intrinsic apoptotic pathways.
- Metabolic Pathways : It undergoes phase I and II metabolic reactions primarily in the liver, influencing its pharmacokinetic properties and potential toxicity.
Table 1: Biological Activity Summary
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of this compound on K562 leukemia cells. The compound exhibited significant growth inhibition at concentrations as low as 1 µM, suggesting its potential for leukemia treatment .
- HDAC Inhibition Profile : A series of derivatives were synthesized, revealing that certain substitutions enhanced HDAC inhibitory activity significantly compared to the parent compound. For instance, derivative D28 showed an IC50 value of 24.45 µM for HDAC3 without affecting other isoforms .
- Antimicrobial Efficacy : The compound's derivatives were tested against various microbial strains, showing notable antimicrobial activity that was linked to structural modifications enhancing binding affinity to microbial targets .
Q & A
Q. What are the optimal synthetic routes for 2-Thiophen-2-yl-quinoline-4-carboxylic acid in academic research?
Answer: The compound can be synthesized using classical methods such as the Doebner reaction (condensation of aniline derivatives with β-keto acids) or the Friedländer reaction (quinoline ring formation via cyclization of 2-aminobenzaldehyde derivatives with ketones). Key steps include:
- Thiophene integration : Substituent introduction via coupling reactions (e.g., Suzuki-Miyaura for thiophene-2-yl groups) .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH) .
- Purification : Recrystallization using polar aprotic solvents (DMF or DMSO) to enhance yield and purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer: Use a combination of:
- Spectroscopic techniques :
- NMR (¹H/¹³C) to confirm substitution patterns on the quinoline and thiophene rings .
- FT-IR to verify carboxylic acid (-COOH) and aromatic C-H stretching .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between -COOH groups) .
- Computational modeling : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in solubility data across different studies?
Answer: Discrepancies often arise from solvent polarity and pH variations. Systematic approaches include:
- Solvent screening : Test solubility in DMSO (high polarity), THF (moderate), and chloroform (low polarity) under controlled temperatures .
- pH-dependent studies : Adjust solubility via protonation/deprotonation of the carboxylic acid group (pKa ~4-5) using buffers .
- HPLC validation : Quantify solubility limits with reverse-phase chromatography and UV detection .
Q. How to design experiments to assess the compound's stability under varying pH and temperature?
Answer:
- pH stability :
- Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on decomposition products like CO₂ and sulfur oxides .
- Thermal stability :
- Perform TGA/DSC to identify decomposition temperatures.
- Accelerated aging studies (40–60°C) to simulate long-term storage conditions .
- Light sensitivity : Conduct photostability tests under UV/visible light .
Q. What methodologies are recommended for studying protein-ligand interactions involving this compound?
Answer:
- Biophysical assays :
- Structural biology :
- Functional assays : Enzyme inhibition studies (e.g., IC50 determination for kinases or oxidoreductases) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of analogous quinoline derivatives?
Answer:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. electron-donating groups) .
- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., correlation between logP and antimicrobial efficacy) .
Environmental and Safety Considerations
Q. What containment protocols are critical when handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
